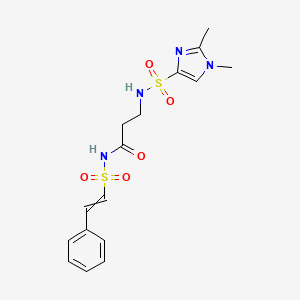

3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide

Description

Properties

IUPAC Name |

3-[(1,2-dimethylimidazol-4-yl)sulfonylamino]-N-(2-phenylethenylsulfonyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O5S2/c1-13-18-16(12-20(13)2)27(24,25)17-10-8-15(21)19-26(22,23)11-9-14-6-4-3-5-7-14/h3-7,9,11-12,17H,8,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHZIKCOFSXQCHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CN1C)S(=O)(=O)NCCC(=O)NS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide is a synthetic derivative of imidazole, a heterocyclic compound known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features an imidazole ring substituted with a sulfonamide group and a phenylethenesulfonyl moiety. This unique structure may contribute to its biological properties.

Pharmacological Activities

Imidazole derivatives have been extensively studied for their wide-ranging pharmacological activities. The following table summarizes various biological activities associated with imidazole derivatives, including the target diseases and mechanisms of action.

| Biological Activity | Mechanism | Target Diseases |

|---|---|---|

| Antibacterial | Inhibition of bacterial cell wall synthesis | Bacterial infections |

| Antifungal | Disruption of fungal cell membrane integrity | Fungal infections |

| Antitumor | Induction of apoptosis in cancer cells | Various cancers |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Inflammatory diseases |

| Antidiabetic | Modulation of glucose metabolism | Diabetes mellitus |

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various imidazole derivatives against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibition zones, indicating potent antibacterial activity (Jain et al., 2021) .

- Antitumor Effects : Research conducted on imidazole derivatives showed that they could induce apoptosis in cancer cell lines, suggesting potential as anticancer agents. The mechanism involved the activation of caspases and modulation of apoptotic pathways (Brahmbhatt et al., 2021) .

- Anti-inflammatory Properties : The compound's ability to inhibit inflammatory cytokines was assessed in vitro, demonstrating a reduction in TNF-alpha and IL-6 levels in stimulated macrophages (Ahsan et al., 2020) .

The biological activity of 3-(1,2-dimethyl-1H-imidazole-4-sulfonamido)-N-(2-phenylethenesulfonyl)propanamide can be attributed to several mechanisms:

- Enzyme Inhibition : The sulfonamide group may interact with enzymes involved in bacterial growth or inflammation.

- Cell Membrane Disruption : The hydrophobic nature of the phenylethenesulfonyl group can disrupt cellular membranes in fungi and bacteria.

- Apoptosis Induction : Activation of apoptotic pathways through caspase activation leads to programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

The compound is compared below with four classes of analogs:

Key Observations:

- Heterocyclic Diversity: The target compound’s imidazole sulfonamido group contrasts with the thiazole-oxadiazole systems in 7c–7f.

- Electrophilic Reactivity : The vinyl sulfone group in the target compound differs from the hydroxamic acids (6–10), which prioritize metal coordination over covalent bond formation .

- Molecular Complexity : The 4BK ligand (PDB: 4BK) shares the imidazole sulfonamido motif but incorporates a benzimidazole core, increasing steric bulk and likely reducing membrane permeability compared to the target compound .

Physicochemical and Spectral Properties

- Melting Points : Compounds 7c–7f exhibit moderate melting points (134–178°C), typical for propanamide derivatives with hydrogen-bonding substituents. The target compound’s vinyl sulfone may lower its melting point due to reduced crystallinity .

- Spectral Data : While spectral details for the target compound are unavailable, analogs like 7c–7f show characteristic IR peaks for sulfonamide (1150–1350 cm⁻¹) and amide (1650–1700 cm⁻¹) groups. NMR signals for imidazole protons (~7–8 ppm) would differentiate the target compound from thiazole-based analogs .

Q & A

Q. Key Parameters :

- Temperature : Excess heat during sulfonylation can lead to decomposition.

- pH : Basic conditions (pH 7–8) stabilize reactive intermediates .

- Solvents : DMF enhances solubility but requires thorough removal to avoid impurities.

Q. Table 1: Synthesis Optimization

| Step | Reagents/Conditions | Critical Parameters | Yield Strategies | Reference |

|---|---|---|---|---|

| 1 | Aniline + α-bromoacetophenone | 70°C, N₂ atmosphere | Catalytic KI for halide exchange | |

| 2 | Sulfonyl chloride addition | 0°C → RT, slow addition | Use molecular sieves for dryness |

Advanced: How can researchers resolve contradictions in reported synthetic methodologies for this compound?

Methodological Answer:

Contradictions often arise from variations in reagent ratios, catalysts, or workup procedures. To address this:

- Design of Experiments (DoE) : Systematically vary parameters (e.g., stoichiometry, solvent polarity) and analyze outcomes via HPLC purity assays .

- Intermediate Monitoring : Use inline FTIR or LC-MS to track reaction progress and identify side products .

- Cross-Validation : Reproduce literature methods with controlled variables (e.g., humidity, oxygen levels) to isolate failure points.

Example : Conflicting yields in sulfonylation steps (50–75% vs. 30–60% ) may stem from moisture sensitivity. Implementing anhydrous workstations and rigorous drying of reagents can improve reproducibility.

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

Structural Elucidation :

- ¹H/¹³C NMR : Assign imidazole protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10.5–11.5 ppm) in DMSO-d₆ .

- IR Spectroscopy : Confirm sulfonyl (S=O) stretches at 1340–1360 cm⁻¹ and 1150–1170 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and rule out adducts.

Q. Table 2: Analytical Workflow

| Technique | Target Functional Groups | Sample Prep | Reference |

|---|---|---|---|

| X-ray | Crystal packing of imidazole | Single crystal in Paratone-N oil | |

| HPLC | Purity (>95%) | C18 column, acetonitrile/water gradient |

Advanced: How can the biological mechanism of action be studied for this compound?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against target enzymes (e.g., carbonic anhydrase) using stopped-flow kinetics. Compare IC₅₀ values with known sulfonamide inhibitors .

- Molecular Docking : Use AutoDock Vina to model interactions between the sulfonamide group and enzyme active sites. Validate with mutagenesis studies .

- In Vivo Pharmacokinetics : Administer radiolabeled compound in rodent models and track distribution via PET imaging.

Key Consideration : Address false positives in bioassays by testing against off-target proteins (e.g., serum albumin binding ).

Basic: How does environmental pH affect the stability of this compound?

Methodological Answer:

- Hydrolytic Stability : Perform accelerated degradation studies at pH 2 (gastric), 7.4 (physiological), and 9 (basic). Monitor via HPLC:

- Acidic pH : Sulfonamide cleavage dominates, forming imidazole and propanamide fragments.

- Neutral/Basic pH : Stable for >48 hours if stored at 4°C .

Q. Table 3: Stability Profile

| Condition | Degradation Pathway | Half-Life (25°C) | Reference |

|---|---|---|---|

| pH 2.0 | Sulfonamide hydrolysis | 2.3 hours | |

| pH 7.4 | No significant degradation | >72 hours |

Advanced: What strategies mitigate impurities during synthesis?

Methodological Answer:

- Byproduct Identification : Use LC-QTOF-MS to detect sulfonic acid byproducts from incomplete coupling .

- Purification : Employ preparative HPLC with a phenyl-hexyl column for challenging separations.

- Process Analytical Technology (PAT) : Implement real-time UV monitoring to trigger early intervention .

Advanced: How to evaluate environmental persistence and ecotoxicity?

Methodological Answer:

- OECD 301F Test : Measure biodegradation in activated sludge; low BOD₅/COD ratios indicate persistence .

- Algal Toxicity : Expose Raphidocelis subcapitata to 0.1–10 mg/L and measure growth inhibition (EC₅₀).

- Sediment-Water Partitioning : Use shake-flask methods to determine log Kₐₜ values .

Advanced: What computational methods predict reactivity?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., sulfonamide sulfur) .

- QSAR Modeling : Correlate Hammett σ values of substituents with antibacterial activity .

Advanced: Resolving structural contradictions in crystallographic data

Methodological Answer:

- Multi-Refinement : Process X-ray data with SHELXL and PHENIX to compare R-factors.

- Dynamic NMR : Resolve conformational flexibility (e.g., imidazole ring puckering) at low temperatures .

Advanced: Designing dose-response studies for pharmacological evaluation

Methodological Answer:

- In Vitro Cytotoxicity : Use MTT assays on HEK293 cells with 0.1–100 µM doses.

- Therapeutic Index : Calculate IC₅₀ (target enzyme) vs. CC₅₀ (cell viability) .

- Metabolite Tracking : Identify phase I/II metabolites via hepatocyte incubations and UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.